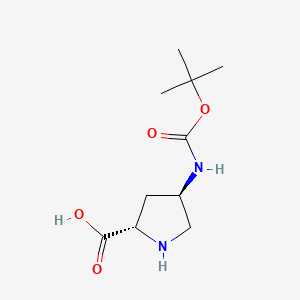
1-(3-Methyloxetan-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Spectroscopic Analysis and Theoretical Calculations
Research involving compounds with similar structural characteristics to 1-(3-Methyloxetan-3-yl)ethanone has focused on their spectroscopic analysis and theoretical calculations. For instance, vibrational and electronic properties of structurally related compounds have been studied using density functional theory (DFT). These studies provide detailed insights into the molecular structure, stability, and electronic properties, which are essential for understanding the reactivity and potential applications of these compounds in materials science and molecular engineering (ChNageswara Rao et al., 2018).
Synthetic Methodologies
The development of efficient synthetic methodologies for compounds structurally akin to this compound highlights their potential utility in organic synthesis and drug development. For example, an efficient one-pot method for the synthesis of anti-α,β-epoxy ketones from related compounds demonstrates the versatility of these molecules as intermediates in creating pharmacologically relevant structures (P. Chauhan et al., 2017).
Pharmaceutical Applications
Compounds with similar structures have been synthesized and characterized for their potential pharmaceutical applications. For instance, certain derivatives have been identified as inhibitors of HIV-1 replication, showcasing the potential of these molecules in antiviral research (Zhiping Che et al., 2015). Additionally, other derivatives have demonstrated inhibitory activity against cholinesterase enzymes, suggesting their utility in developing treatments for neurological disorders (S. Mehdi et al., 2013).
Catalysis and Material Science
In catalysis and material science, the synthesis and characterization of compounds structurally related to this compound have been explored. For example, the generation of mono- and bis-dioxiranes from related compounds underscores their potential as catalysts in organic transformations, offering a path towards the development of novel catalytic processes (Nahed Sawwan & A. Greer, 2006).
Safety and Hazards
The safety information for “1-(3-Methyloxetan-3-yl)ethanone” includes several hazard statements: H227, H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H227 indicates that the compound is combustible, while H315, H319, and H335 indicate that it can cause skin irritation, eye irritation, and respiratory irritation, respectively . The compound should be handled with care to avoid these hazards.
properties
IUPAC Name |
1-(3-methyloxetan-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)6(2)3-8-4-6/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRLIWDQZUUUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(COC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741763 |
Source


|
| Record name | 1-(3-Methyloxetan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363381-04-7 |
Source


|
| Record name | 1-(3-Methyloxetan-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methyloxetan-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)



![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)
![Ethyl 1H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B572189.png)






![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572203.png)